molecular formula C19H18N2O3 B2718567 Methyl 6-ethoxy-4-(phenylamino)quinoline-2-carboxylate CAS No. 1207020-68-5

Methyl 6-ethoxy-4-(phenylamino)quinoline-2-carboxylate

Cat. No.: B2718567
CAS No.: 1207020-68-5
M. Wt: 322.364
InChI Key: KXAHWFPSXXPRJA-UHFFFAOYSA-N
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Description

Methyl 6-ethoxy-4-(phenylamino)quinoline-2-carboxylate is a quinoline derivative, a class of compounds known for their diverse applications in medicinal and synthetic organic chemistry. Quinolines are heterocyclic aromatic compounds that have gained significant attention due to their broad range of biological activities and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoline derivatives, including Methyl 6-ethoxy-4-(phenylamino)quinoline-2-carboxylate, often involves multi-step reactions. One common method involves the reaction of 2-aminobenzophenone with ethyl acetoacetate in the presence of a catalytic amount of a silver salt of heteropoly acid, such as Ag3PW12O40, to form the quinoline scaffold . Other methods include using molecular iodine as a catalyst in ethanol or combining iodine and silica gel under solvent-free conditions .

Industrial Production Methods

Industrial production of quinoline derivatives typically employs green and sustainable methods. These include microwave-assisted synthesis, using recyclable catalysts like NaHSO4·SiO2, and solvent-free reactions. These methods are not only efficient but also environmentally friendly, reducing the use of hazardous chemicals and minimizing waste .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-ethoxy-4-(phenylamino)quinoline-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce various quinoline derivatives with altered functional groups .

Scientific Research Applications

Methyl 6-ethoxy-4-(phenylamino)quinoline-2-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and antimalarial activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of Methyl 6-ethoxy-4-(phenylamino)quinoline-2-carboxylate involves its interaction with various molecular targets and pathways. In biological systems, it can inhibit enzymes or interfere with cellular processes, leading to its observed biological effects. For example, it may inhibit DNA synthesis in microbial cells, leading to its antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-ethoxy-4-(phenylamino)quinoline-2-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ethoxy and phenylamino substituents enhance its potential as a versatile intermediate in organic synthesis and its biological efficacy .

Biological Activity

Methyl 6-ethoxy-4-(phenylamino)quinoline-2-carboxylate is a compound of significant interest in medicinal chemistry due to its unique quinoline structure and potential therapeutic applications. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, alongside relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H17N2O3C_{19}H_{17}N_2O_3, with a molecular weight of approximately 332.35 g/mol. The compound features a quinoline ring substituted at the sixth position with an ethoxy group and at the fourth position with a phenylamino group. This structural configuration is believed to enhance its biological activity through better binding interactions with various biological targets.

Anticancer Properties

Preliminary studies indicate that this compound exhibits promising anticancer activities. In vitro assays have shown that this compound can inhibit the proliferation of cancer cell lines, including hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7). The cytotoxic effects were quantified using IC50 values, which indicate the concentration required to inhibit cell growth by 50%. For instance, related compounds in similar studies have demonstrated IC50 values ranging from 0.137 to 0.583 µg/mL against these cell lines, suggesting that this compound may possess comparable efficacy .

Case Study: Efficacy in Cancer Cell Lines

CompoundCell LineIC50 (µg/mL)
This compoundHepG2TBD
Related Quinoline DerivativeHepG20.137
Related Quinoline DerivativeMCF-70.164

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. Studies suggest that it may exhibit activity against various bacterial strains, potentially making it a candidate for developing new antibiotics. The mechanism of action is believed to involve interference with bacterial cell wall synthesis or function, although specific pathways require further elucidation .

Mechanistic Insights

The biological activity of this compound is thought to be influenced by its ability to interact with specific proteins involved in cancer progression and microbial resistance. For instance, proteasome inhibition has been identified as a potential mechanism for anticancer activity, where compounds similar to this compound showed effective inhibition in experimental models .

Binding Affinity Studies

Research involving binding affinity studies indicates that the presence of the ethoxy and phenylamino groups enhances interaction with target proteins, leading to increased efficacy compared to other quinoline derivatives.

Comparative Analysis with Related Compounds

To contextualize the biological activity of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
Methyl 6-chloro-4-(phenylamino)quinoline-2-carboxylateChlorine instead of ethoxyPotentially different electronic properties affecting activity
Methyl 6-bromo-4-(3-methylphenyl)aminoquinoline-2-carboxylateBromine substitutionVariations in hydrophobicity and binding interactions
Methyl 6-methoxy-4-(3-fluorophenyl)aminoquinoline-2-carboxylateMethoxy instead of ethoxyDifferences in solubility and reactivity

These comparisons highlight how variations in substituents can significantly impact the biological activity and pharmacological profiles of quinoline derivatives.

Properties

IUPAC Name

methyl 4-anilino-6-ethoxyquinoline-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c1-3-24-14-9-10-16-15(11-14)17(12-18(21-16)19(22)23-2)20-13-7-5-4-6-8-13/h4-12H,3H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXAHWFPSXXPRJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(C=C2NC3=CC=CC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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